molecular formula C11H14N2S2 B7778516 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione CAS No. 14318-39-9

3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B7778516
CAS No.: 14318-39-9
M. Wt: 238.4 g/mol
InChI Key: BFLHJRCTMSBRPJ-UHFFFAOYSA-N
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Description

3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that belongs to the class of thiadiazines. This compound features a thiadiazine ring, which is a six-membered ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom. The presence of a benzyl group at the 3-position and a methyl group at the 5-position further characterizes this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of dithiocarbamate salts with formaldehyde and primary amines. One common method includes the formation of a dithiocarbamate intermediate by reacting a primary amine with carbon disulfide in the presence of a base. This intermediate then reacts with formaldehyde and another primary amine to form the thiadiazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-5-methyl-1,3,5-thiadiazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-benzyl-5-methyl-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S2/c1-12-8-13(11(14)15-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLHJRCTMSBRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C(=S)SC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162336
Record name 2H-1,3,5-Thiadiazine-2-thione, 3-benzyltetrahydro-5-methyl- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14318-39-9
Record name 3-Benzyl-5-methyltetrahydro-1,3,5-thiadiazine-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014318399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC201646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1,3,5-Thiadiazine-2-thione, 3-benzyltetrahydro-5-methyl- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYL-5-METHYLTETRAHYDRO-1,3,5-THIADIAZINE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG8L6E8RDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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